(R)-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde
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Overview
Description
®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with an isopropyl group and a carboxaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclohexenone derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of ®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity ®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde.
Chemical Reactions Analysis
Types of Reactions
®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 4-Isopropylcyclohex-1-ene-1-carboxylic acid.
Reduction: 4-Isopropylcyclohex-1-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the substituent introduced.
Scientific Research Applications
®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde: The enantiomer of ®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde with similar chemical properties but different biological activity.
4-Isopropylcyclohexanone: A related compound with a ketone functional group instead of an aldehyde.
4-Isopropylcyclohexanol: A related compound with an alcohol functional group instead of an aldehyde.
Uniqueness
®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde is unique due to its specific chiral configuration and the presence of both an isopropyl group and an aldehyde functional group. This combination of features makes it valuable for asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications.
Properties
CAS No. |
94369-75-2 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4R)-4-propan-2-ylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3/t10-/m0/s1 |
InChI Key |
AEVLWICMAHGAMS-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=CC1)C=O |
Canonical SMILES |
CC(C)C1CCC(=CC1)C=O |
Origin of Product |
United States |
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